molecular formula C4H5NS B1294427 2-Methylthiazole CAS No. 3581-87-1

2-Methylthiazole

Cat. No. B1294427
CAS RN: 3581-87-1
M. Wt: 99.16 g/mol
InChI Key: VZWOXDYRBDIHMA-UHFFFAOYSA-N
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Description

2-Methylthiazole is a heterocyclic compound that is part of the thiazole family, which are sulfur and nitrogen-containing five-membered aromatic rings. The compound has been studied for various applications, including its role in the synthesis of other chemical compounds and its potential biological activities.

Synthesis Analysis

The synthesis of 2-methylthiazole derivatives has been explored in several studies. For instance, a novel method for synthesizing 2-methylthio-1,3-oxazoles has been reported, which involves a one-pot cyclocondensation reaction offering high selectivity and the ability to introduce various substitutions into the heterocyclic ring . Additionally, a new approach to synthesize 2,5-disubstituted and 2,4,5-trisubstituted 1,3-oxazoles has been described, which includes the reaction of 1-(methylthio)acetone with nitriles . These methods highlight the versatility and economic efficiency of synthesizing thiazole derivatives.

Molecular Structure Analysis

The molecular structure of 2-methylthiazole has been characterized using microwave spectroscopy, which provided detailed information on the internal rotation of the methyl group and the 14N nuclear quadrupole coupling constants . This structural analysis is crucial for understanding the physical properties and reactivity of the molecule.

Chemical Reactions Analysis

2-Methylthiazole and its derivatives participate in various chemical reactions. For example, 2-aminothiazoles have been assessed for their nucleophilicity, revealing that they behave preferentially as carbon rather than nitrogen nucleophiles . This finding is significant for the development of new reactions and the synthesis of complex molecules. Furthermore, the redox nitro-methyl reaction has been utilized to form carbon-nitrogen bonds, leading to the efficient synthesis of 2-hetarylbenzothiazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methylthiazole derivatives have been extensively studied. The microwave spectrum of 2-methylthiazole has provided insights into its rotational transitions and internal rotation barriers, which are compared with other monomethyl substituted aromatic five-membered rings . Additionally, the antiproliferative and antimicrobial activities of certain 2-methylthiazole derivatives have been evaluated, indicating significant effects against various cancer cell lines and microorganisms . These studies demonstrate the potential of 2-methylthiazole derivatives in medicinal chemistry.

Scientific Research Applications

Application 1: Photoinduced Birefringence of Thiazole-Azo Dye Host–Guest Systems

  • Summary of the Application: The research focuses on the effect of an additional 2-methylthiazole group on the efficiency of photoinduced birefringence generated in thiazole–azo dyes dispersed into a poly(methyl methacrylate) (PMMA) matrix . Photoinduced birefringence is of interest in many applications, such as optical data storage, optical switches, and optical memory .
  • Methods of Application or Experimental Procedures: The photoinduced birefringence behaviors of host–guest systems based on heterocyclic thiazole–azo dyes with different substituents, dispersed into PMMA matrix, were investigated under three excitation wavelengths, i.e., 405 nm, 445 nm or 532 nm . The wavelengths fell on the blue side, near the maximum or on the red side of the absorption bands of trans-azo dyes, respectively .
  • Results or Outcomes: It was found that photoinduced birefringence was generated at a similar extent in all studied systems, except the system containing a 2-methyl-5-benzothiazolyl as thiazole–azo dye substituent . For this material, the achieved birefringence value was the highest among the whole series, regardless of the excitation wavelength . Moreover, it was identified that the optimal irradiation wavelength for efficient birefringence generation and showed that large absorption of excitation light by trans isomer does not account for achieving a significant degree of molecular alignment . The obtained results indicate that thiazole–azo dye with a 2-methyl-5-benzothiazolyl substituent shows promising photoinduced birefringence, and can be considered a dye potentially suitable for optical applications .

Application 2: Photonic Devices for Recording Optical Information

  • Summary of the Application: The research focuses on the potential use of thiazole–azo dyes, including those with a 2-methylthiazole group, in photonic devices for recording optical information . These devices are becoming increasingly important in many fields .
  • Methods of Application or Experimental Procedures: The study involves the investigation of the efficiency of photoinduced birefringence in thiazole–azo dyes with a 2-methylthiazole group . The efficiency of photoinduced birefringence is crucial for the performance of photonic devices for recording optical information .
  • Results or Outcomes: The study found that the addition of a 2-methylthiazole group can enhance the efficiency of photoinduced birefringence in thiazole–azo dyes . This suggests that thiazole–azo dyes with a 2-methylthiazole group could potentially improve the performance of photonic devices for recording optical information .

Application 3: Photonic Devices for Recording Optical Information

  • Summary of the Application: The research focuses on the potential use of thiazole–azo dyes, including those with a 2-methylthiazole group, in photonic devices for recording optical information . These devices are becoming increasingly important in many fields .
  • Methods of Application or Experimental Procedures: The study involves the investigation of the efficiency of photoinduced birefringence in thiazole–azo dyes with a 2-methylthiazole group . The efficiency of photoinduced birefringence is crucial for the performance of photonic devices for recording optical information .
  • Results or Outcomes: The study found that the addition of a 2-methylthiazole group can enhance the efficiency of photoinduced birefringence in thiazole–azo dyes . This suggests that thiazole–azo dyes with a 2-methylthiazole group could potentially improve the performance of photonic devices for recording optical information .

Future Directions

The 2-methyl-5-benzothiazolyl group in T–azo2–OCH3 shows promising photoinduced birefringence and can be considered a dye potentially suitable for optical applications .

properties

IUPAC Name

2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NS/c1-4-5-2-3-6-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWOXDYRBDIHMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189346
Record name 2-Methylthiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylthiazole

CAS RN

3581-87-1
Record name 2-Methylthiazole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylthiazole
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Record name 2-Methylthiazole
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Record name 2-methylthiazole
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Record name 2-METHYLTHIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,020
Citations
T Nguyen, V Van, C Gutlé, W Stahl… - The Journal of …, 2020 - pubs.aip.org
… covers a wide range from low barriers like those in 2-methylthiazole (34.9 cm −1 ) 14 and 4-… The first molecule mentioned above, 2-methylthiazole (2MTA), has been studied by Grabow …
Number of citations: 14 pubs.aip.org
S Marchand, J Almy, G De Revel - Journal of food science, 2011 - Wiley Online Library
… far more 2-ethylthiazole than 2-methylthiazole is found. Thus, … Thus, the 2-ethylthiazole to 2-methylthiazole area ratio of … be about 8 to 1 over 2-methylthiazole. Other product ratios would …
Number of citations: 19 ift.onlinelibrary.wiley.com
G Asato - The Journal of Organic Chemistry, 1968 - ACS Publications
… 1 and 2 were compared with those of thiazole, 2-methylthiazole, and 2-bromo-5-nitrothiazole… In this work12 2-methylthiazole showed two doublets (J= 3.8 Hz) at 2.37 (H4) and 2.87 (H5), …
Number of citations: 16 pubs.acs.org
JU Grabow, H Hartwig, N Heineking, W Jäger… - Journal of molecular …, 2002 - Elsevier
… 2-methylthiazole and 2-methyloxazole, we expected a rather low barrier for 2-methylthiazole… to assign the microwave spectrum of 2-methylthiazole with investigation of the static gas at …
Number of citations: 15 www.sciencedirect.com
CL Liu, L Li, ZM Li - Bioorganic & medicinal chemistry, 2004 - Elsevier
… 4-(3,4-Dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives described in the present study were synthesized, starting from 3,4-dimethoxyacetophenone via six steps. …
Number of citations: 42 www.sciencedirect.com
RP Kurkjy, EV Brown - Journal of the American Chemical Society, 1952 - ACS Publications
… Only 2-methylthiazole was not prepared by the in situ procedure. … obtained was used in the preparation of 2-methylthiazole, bp 65-67 (80 mm.), lit. bp 129130 (760 mm.),649% yield. …
Number of citations: 54 pubs.acs.org
P Goursot, EF Westrum - Journal of Chemical & Engineering Data, 1968 - ACS Publications
… The low temperature heat capacity of 2-methylthiazole was … Low TEMPERATURE HEAT CAPACITY measurements on 2-methylthiazole havebeen made in conjunction with the …
Number of citations: 6 pubs.acs.org
B Derkowska-Zielinska, A Kozanecka-Szmigiel… - Molecules, 2022 - mdpi.com
… In this article, we focus on the effect of an additional 2-methylthiazole group on the efficiency photoinduced birefringence generated in thiazole–azo dyes dispersed into a poly(methyl …
Number of citations: 1 www.mdpi.com
LG Samsonova, NI Selivanov, RM Gadirov… - Journal of Structural …, 2007 - Springer
The luminescence spectral properties of 3-pyridyl-7-hydroxy-2-iminocoumarin and 3-(2-methylthiazole)-7-hydroxy-2-iminocoumarin were studied in ethanol solutions at different values …
Number of citations: 6 link.springer.com
YL Gol'dfarb, GP Gromova, LI Belen'kii - Chemistry of Heterocyclic …, 1986 - Springer
… In the present work we have studied the bromination of unactivated unsubstituted thiazole and of 2-methylthiazole. It is known that thiazole can not be brominated by bromine in a …
Number of citations: 5 link.springer.com

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